molecular formula C30H24BF5N4 B12969465 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B12969465
M. Wt: 546.3 g/mol
InChI Key: KOTUJJOGZMAFDA-UHFFFAOYSA-N
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Description

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[730This compound belongs to the class of boron-dipyrromethene (BODIPY) dyes, which are renowned for their high absorption coefficients and quantum yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves the reaction of pyrrole derivatives with boron trifluoride etherate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron trifluoride etherate, sodium borohydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications .

Scientific Research Applications

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the efficient energy transfer between its molecular orbitals, leading to the emission of light upon excitation . This property is exploited in various imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its unique structural features, which confer enhanced stability and fluorescence efficiency. Its trifluoromethyl group further enhances its photonic properties, making it a valuable compound in various advanced applications .

Properties

Molecular Formula

C30H24BF5N4

Molecular Weight

546.3 g/mol

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C30H24BF5N4/c1-17-25(22-9-13-37-14-10-22)19(3)39-28(17)27(21-5-7-24(8-6-21)30(32,33)34)29-18(2)26(23-11-15-38-16-12-23)20(4)40(29)31(39,35)36/h5-16H,1-4H3

InChI Key

KOTUJJOGZMAFDA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=C(C=C5)C(F)(F)F)C)C6=CC=NC=C6)C)(F)F

Origin of Product

United States

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